molecular formula C17H11FN2O B11504450 Isoquinoline-1-carbonitrile, 2-(2-fluorobenzoyl)-1,2-dihydro-

Isoquinoline-1-carbonitrile, 2-(2-fluorobenzoyl)-1,2-dihydro-

Cat. No.: B11504450
M. Wt: 278.28 g/mol
InChI Key: FASNABDNAHAYDM-UHFFFAOYSA-N
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Description

Isoquinoline-1-carbonitrile, 2-(2-fluorobenzoyl)-1,2-dihydro- is a chemical compound with the molecular formula C17H11FN2O It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoquinoline-1-carbonitrile, 2-(2-fluorobenzoyl)-1,2-dihydro- typically involves the reaction of isoquinoline derivatives with fluorobenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques like column chromatography to isolate the compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

Isoquinoline-1-carbonitrile, 2-(2-fluorobenzoyl)-1,2-dihydro- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols.

Scientific Research Applications

Isoquinoline-1-carbonitrile, 2-(2-fluorobenzoyl)-1,2-dihydro- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism by which Isoquinoline-1-carbonitrile, 2-(2-fluorobenzoyl)-1,2-dihydro- exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. Further research is needed to elucidate the exact mechanisms and identify the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: This compound is a well-known isoquinoline derivative with various biological activities.

    2-(2-fluorobenzoyl)-1H-isoquinoline-1-carbonitrile: A closely related compound with similar structural features.

Uniqueness

Isoquinoline-1-carbonitrile, 2-(2-fluorobenzoyl)-1,2-dihydro- is unique due to the presence of the fluorobenzoyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H11FN2O

Molecular Weight

278.28 g/mol

IUPAC Name

2-(2-fluorobenzoyl)-1H-isoquinoline-1-carbonitrile

InChI

InChI=1S/C17H11FN2O/c18-15-8-4-3-7-14(15)17(21)20-10-9-12-5-1-2-6-13(12)16(20)11-19/h1-10,16H

InChI Key

FASNABDNAHAYDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(N(C=CC2=C1)C(=O)C3=CC=CC=C3F)C#N

Origin of Product

United States

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